2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine
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Overview
Description
2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine is an organophosphorus compound that features a pyridine ring substituted with a diphenylphosphanyl group and a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine typically involves the reaction of 2,6-dibromopyridine with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used.
Coordination: Metal salts such as palladium chloride and nickel chloride are often used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted pyridine derivatives.
Coordination: Metal complexes with potential catalytic properties.
Scientific Research Applications
2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in organic reactions.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine largely depends on its role as a ligand. When coordinating to metal centers, it can influence the electronic and steric properties of the metal, thereby affecting the reactivity and selectivity of the metal complex in catalytic processes. The molecular targets and pathways involved include the formation of stable metal-ligand bonds and the facilitation of various catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another phosphine ligand commonly used in coordination chemistry.
2-(Diphenylphosphanyl)pyridine: Lacks the 2,4,6-trimethylphenyl group, making it less sterically hindered.
2-(Diphenylphosphanyl)-6-methylpyridine: Contains a single methyl group instead of three, affecting its steric and electronic properties.
Uniqueness
2-(Diphenylphosphanyl)-6-(2,4,6-trimethylphenyl)pyridine is unique due to the presence of the 2,4,6-trimethylphenyl group, which provides increased steric bulk and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in applications where steric hindrance is a critical factor.
Properties
CAS No. |
919091-16-0 |
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Molecular Formula |
C26H24NP |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
diphenyl-[6-(2,4,6-trimethylphenyl)pyridin-2-yl]phosphane |
InChI |
InChI=1S/C26H24NP/c1-19-17-20(2)26(21(3)18-19)24-15-10-16-25(27-24)28(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-18H,1-3H3 |
InChI Key |
NVLANPFCDJCFQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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